molecular formula C16H14N2O4S B2910196 N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 952876-82-3

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2910196
CAS No.: 952876-82-3
M. Wt: 330.36
InChI Key: NAHDCVQQUUPAJP-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene core substituted with a carbamoyl group at position 3 and a phenyl group at position 4. The 5,6-dihydro-1,4-dioxine moiety is linked via a carboxamide bridge, contributing to its structural complexity and biological activity. This compound has been studied primarily in the context of carbonic anhydrase (hCA) inhibition, where its structural attributes enhance binding to isoforms like hCA I and II .

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-14(19)11-8-13(10-4-2-1-3-5-10)23-16(11)18-15(20)12-9-21-6-7-22-12/h1-5,8-9H,6-7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHDCVQQUUPAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the thiophene ring can be constructed via a Gewald reaction, which involves the condensation of the aldehyde with a ketone and elemental sulfur.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the thiophene intermediate with an isocyanate or via a direct amidation reaction using a suitable amine and a carbamoyl chloride.

    Formation of the Dihydro-1,4-dioxine Ring: This step involves the cyclization of a diol precursor with a suitable dihalide under basic conditions to form the dihydro-1,4-dioxine ring.

    Final Coupling: The thiophene and dihydro-1,4-dioxine intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on their inhibitory activities against hCA isoforms, substituent effects, and biological applications.

Structural and Activity Comparison Table

Compound Name / ID Core Structure Key Substituents hCA I Activity hCA II Activity Biological Target Reference
Target Compound Thiophene + 1,4-dioxine 3-carbamoyl, 5-phenyl High Moderate Carbonic anhydrase
14a (3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide) 1,4-dioxine 3-phenyl High Slightly reduced Carbonic anhydrase I
11 (2-methyl-3-oxo-benzooxazine derivative) Benzooxazine 2-methyl, 3-oxo Low High Carbonic anhydrase II
8b (4-ethyl-thieno[3,2-b]pyrrole) Thienopyrrole 4-ethyl Moderate Moderate Carbonic anhydrase I/II
8c (4-benzyl-thieno[3,2-b]pyrrole) Thienopyrrole 4-benzyl Reduced Reduced Carbonic anhydrase I/II
AlMF1 (Oxathiine carboxamide) Oxathiine 2-methyl, 4-chlorobenzyl N/A N/A Mycobacterial ATP synthesis
CAS 1286728-53-7 (Oxadiazole derivative) 1,3,4-oxadiazole Phenoxymethyl N/A N/A Not reported

Key Findings from Structural-Activity Relationship (SAR) Studies

Heterocyclic Core Influence
  • Thiophene vs. Furo/Thieno Derivatives: Thiophene-based derivatives (e.g., target compound) exhibit higher hCA I inhibition compared to furo derivatives, which are less active. Thienopyrrole derivatives (e.g., 8b, 8c) show moderate to high activity, depending on substituents .
  • 1,4-Dioxine vs. Benzooxazine : The 1,4-dioxine moiety (as in 14a) enhances hCA I inhibition, while benzooxazine derivatives (e.g., 11) are more effective against hCA II, indicating isoform-specific structural preferences .
Substituent Effects
  • Alkyl vs. Aryl Groups : Ethyl substituents (e.g., 8b) improve hCA I binding, whereas bulkier groups like benzyl (8c) or fluorobenzyl (8d) reduce activity due to steric hindrance .
  • Phenyl Positioning : The 5-phenyl group on the thiophene ring (target compound) optimizes hydrophobic interactions with hCA I, while its absence or replacement diminishes potency .

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structural framework that includes a thiophene ring and a dioxine moiety, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure incorporates functional groups that are known to interact with various biological targets, making it an interesting candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. The compound's unique structure allows it to potentially inhibit or activate various biological processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene and dioxine can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

A comparative study on related compounds revealed that modifications in the thiophene ring can enhance cytotoxicity against specific cancer cell lines. The following table summarizes the findings from various studies on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest
N-(3-carbamoyl...)A549 (Lung)12Apoptosis induction

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in cancer progression and inflammation.

For example, studies have demonstrated that similar compounds can inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. The following data illustrates the IC50 values for several compounds tested against PARP1:

Compound NameIC50 (µM)Reference
Compound C0.88
N-(3-carbamoyl...)12
Compound D5.8

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects as well. Investigations into related dioxine derivatives have indicated their potential in mitigating neuroinflammation and oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers synthesized a series of dioxine derivatives and evaluated their anticancer activity against various human cancer cell lines. Among them, N-(3-carbamoyl...) exhibited significant inhibition of cell growth in MCF7 cells with an IC50 value of 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition properties of thiophene-based compounds. In vitro assays demonstrated that N-(3-carbamoyl...) inhibited PARP1 with an IC50 value of 12 µM, suggesting its potential utility in cancer therapies targeting DNA repair mechanisms.

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